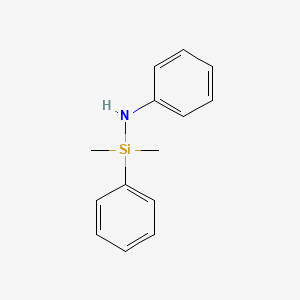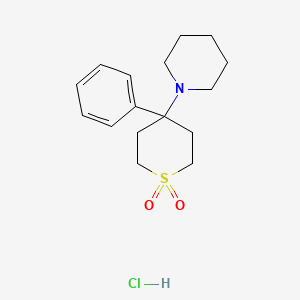
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride is a compound with a complex structure that includes a piperidine ring, a phenyl group, and a thiopyran ring.
Preparation Methods
The synthesis of 1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of reagents such as piperidine and phenyl-substituted thiopyran derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(Phenyltetrahydro-4-thiopyranyl)piperidine, oxide, hydrochloride can be compared with other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to a piperidine ring and exhibit various pharmacological effects.
Piperidine derivatives: These include a wide range of compounds with different substituents on the piperidine ring, each with unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
21602-58-4 |
|---|---|
Molecular Formula |
C16H24ClNO2S |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
4-phenyl-4-piperidin-1-ylthiane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c18-20(19)13-9-16(10-14-20,15-7-3-1-4-8-15)17-11-5-2-6-12-17;/h1,3-4,7-8H,2,5-6,9-14H2;1H |
InChI Key |
ZPYSQRRYFWTIOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCS(=O)(=O)CC2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


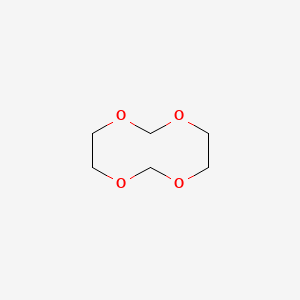
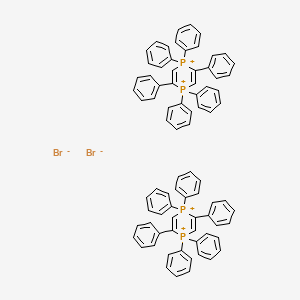
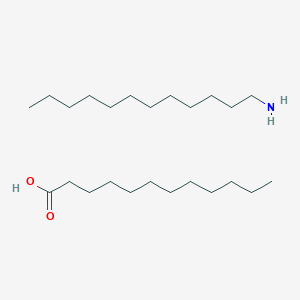
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


![2,4,6-Tris[2-(dimethylamino)ethyl]phenol](/img/structure/B14717255.png)

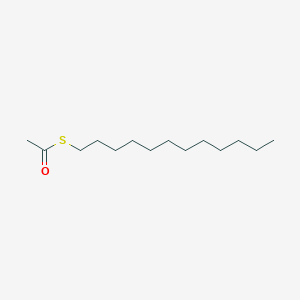
![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)
![5-[(Oxan-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14717281.png)


